molecular formula C5H8O2 B1319623 3-Methyloxetane-3-carbaldehyde CAS No. 99419-31-5

3-Methyloxetane-3-carbaldehyde

Cat. No.: B1319623
CAS No.: 99419-31-5
M. Wt: 100.12 g/mol
InChI Key: DUQGFIKXKISULR-UHFFFAOYSA-N
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Description

3-Methyloxetane-3-carbaldehyde is an organic compound with the molecular formula C5H8O2. It is characterized by a four-membered oxetane ring with a methyl group and an aldehyde functional group attached to the same carbon atom. This compound is a colorless or light yellow liquid with a molecular weight of 100.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloxetane-3-carbaldehyde typically involves the formation of the oxetane ring followed by the introduction of the aldehyde group. One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This reaction yields oxetane, which can then be further functionalized to introduce the methyl and aldehyde groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyloxetane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyloxetane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 3-Methyloxetane-3-carbaldehyde largely depends on its chemical reactivity. The oxetane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate. The aldehyde group also participates in typical carbonyl chemistry, including nucleophilic addition and condensation reactions .

Comparison with Similar Compounds

Uniqueness: 3-Methyloxetane-3-carbaldehyde is unique due to the presence of both the oxetane ring and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-methyloxetane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(2-6)3-7-4-5/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQGFIKXKISULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596910
Record name 3-Methyloxetane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99419-31-5
Record name 3-Methyloxetane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyloxetane-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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